Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Vue d'ensemble

Description

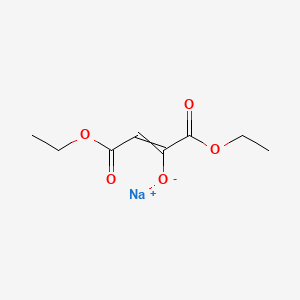

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate: is a chemical compound with the molecular formula C8H11NaO5 and a molecular weight of 210.16 g/mol diethyl oxalacetate sodium salt . This compound is a sodium salt of diethyl oxalacetate and is used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: this compound can be synthesized by reacting diethyl oxalacetate with sodium hydroxide in an aqueous solution. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar chemical synthesis process but with optimized reaction conditions to achieve higher yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and aldehydes.

Substitution Products: Different esters and ethers.

Applications De Recherche Scientifique

Chemistry: Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is used in biochemical studies to understand metabolic pathways and enzyme activities. Medicine: Industry: It is used in the production of various chemicals and materials.

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and other biomolecules, influencing biochemical reactions and metabolic processes.

Comparaison Avec Des Composés Similaires

Sodium oxalate: Used in analytical chemistry and as a reducing agent.

Sodium diethyl malonate: Used in organic synthesis and as a precursor for pharmaceuticals.

Uniqueness: Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is unique due to its specific structure and reactivity, making it suitable for specialized applications in scientific research and industry.

Activité Biologique

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, also known as sodium diethyl oxalacetate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, safety profiles, and relevant case studies.

- Molecular Formula : C₈H₁₁NaO₅

- Molecular Weight : 210.16 g/mol

- CAS Number : 40876-98-0

- Melting Point : 188-190 °C

The compound is characterized by its dioxobutene structure, which plays a crucial role in its reactivity and biological interactions.

Antifungal and Antimalarial Properties

Recent studies have indicated that this compound exhibits antifungal and antimalarial activities. Research has shown that derivatives of this compound can inhibit the growth of various fungal strains and exhibit significant activity against malaria-causing parasites. For instance, modifications in the compound's structure have led to increased efficacy against Plasmodium falciparum and Candida albicans .

The biological activity of this compound is primarily attributed to its ability to interfere with metabolic pathways in target organisms. The compound acts as a competitive inhibitor for key enzymes involved in metabolic processes:

- Enzyme Inhibition : It has been noted to inhibit enzymes that are crucial for the survival of certain pathogens.

- Cell Membrane Disruption : The compound may disrupt cellular membranes, leading to increased permeability and eventual cell death in susceptible organisms.

Toxicity and Safety Profile

While this compound shows promise in terms of biological activity, it is essential to consider its toxicity profile. Studies indicate that:

- Acute Toxicity : In rodent models, doses greater than 500 mg/kg have been associated with lethal outcomes; however, specific toxic effects remain underreported .

- Hazard Statements : The compound carries warnings indicating it may cause cancer (R45) and is harmful upon inhalation or skin contact (R48/20/21/22) .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antifungal | Inhibition of Candida albicans | |

| Antimalarial | Activity against Plasmodium | |

| Enzyme Inhibition | Competitive inhibition | |

| Membrane Disruption | Increased permeability |

Case Study 1: Antifungal Activity

In a controlled study, this compound was tested against several strains of fungi. Results indicated a significant reduction in fungal growth at concentrations as low as 100 µg/mL. The study concluded that the compound's efficacy could be attributed to its mechanism of enzyme inhibition and membrane disruption.

Case Study 2: Antimalarial Efficacy

Another investigation focused on the antimalarial properties of the compound. Researchers synthesized various derivatives and tested them against P. falciparum. The most promising derivative exhibited IC50 values comparable to existing antimalarial drugs, suggesting potential for development into therapeutic agents.

Propriétés

IUPAC Name |

sodium;1,4-diethoxy-1,4-dioxobut-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZUICGIJODKOS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.